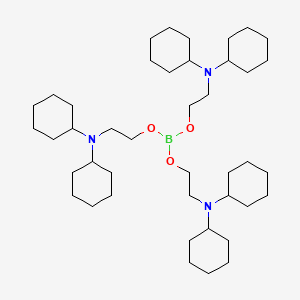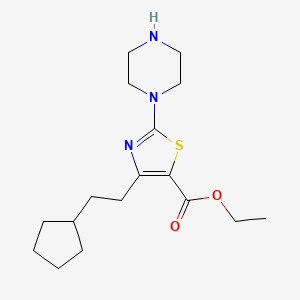
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is a synthetic organic compound that features a thiazole ring, a piperazine moiety, and a cyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions, using cyclopentyl halides and a base to facilitate the reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with these targets, influencing the compound’s efficacy and potency.
類似化合物との比較
Similar Compounds
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The ethyl ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C17H27N3O2S |
|---|---|
分子量 |
337.5 g/mol |
IUPAC名 |
ethyl 4-(2-cyclopentylethyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H27N3O2S/c1-2-22-16(21)15-14(8-7-13-5-3-4-6-13)19-17(23-15)20-11-9-18-10-12-20/h13,18H,2-12H2,1H3 |
InChIキー |
NQMFWNCNPSQBQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)CCC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


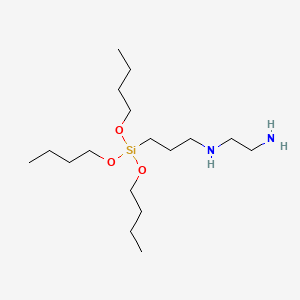
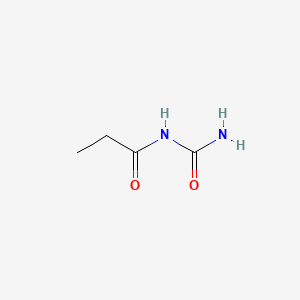
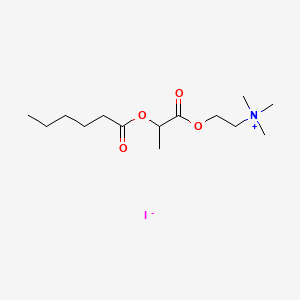
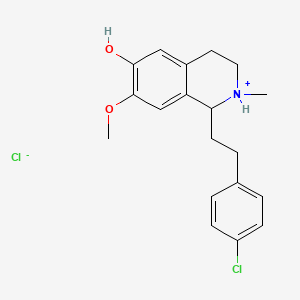
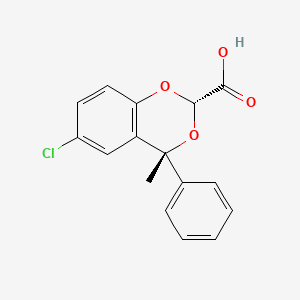

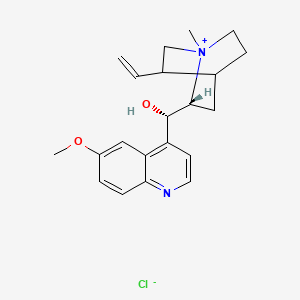
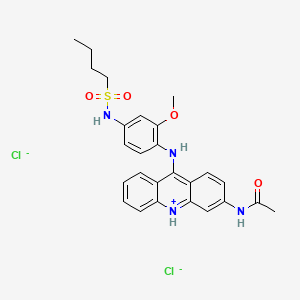
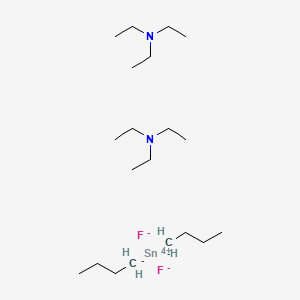
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
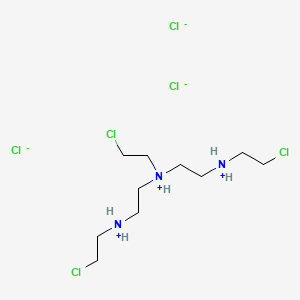
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

